N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide
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Description
“N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide” is a chemical compound that likely contains a sulfonamide group, which is a functional group that is often found in various pharmaceutical agents . The “2,6-difluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached at the 2nd and 6th positions .
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that targetCyclin-dependent kinase 2 (CDK2) .
Mode of Action
It’s known that cdk2 inhibitors typically work by preventing the phosphorylation of their target proteins, thereby inhibiting cell cycle progression and proliferation .
Biochemical Pathways
The compound is involved in the heteroarylation of (hetero)arenes with heterocyclic boronates . This process is catalyzed by Rhodium (III) and results in the formation of aryl-heteroaryl bonds . The compound serves as a directing group in this reaction, enabling the selective formation of these bonds .
Result of Action
Given its potential role as a cdk2 inhibitor, it may have effects on cell cycle progression and proliferation .
properties
IUPAC Name |
N-(2,6-difluorophenyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-6-7-10(2)13(8-9)20(18,19)17-14-11(15)4-3-5-12(14)16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXHGEXFFSPLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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